Chitotriose 3hcl
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Overview
Description
Chitotriose 3HCl, also known as Chitotriose Hydrochloride, is a compound with the molecular formula C18H35N3O13 and a molecular weight of 501.48 g/mol . It is a trimer of chitosan, consisting of three β-D-glucopyranosyl units linked by β-1,4-glycosidic bonds. This compound is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitotriose 3HCl can be synthesized through the enzymatic hydrolysis of chitosan. The specific chitosan enzyme is used to degrade chitosan, resulting in the formation of chitobiose and chitotriose . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure efficient enzymatic activity. Thin-layer chromatography (TLC) is used to monitor the reaction progress, and high-performance liquid chromatography (HPLC) is employed to analyze the hydrolysis products .
Industrial Production Methods
For industrial-scale production, this compound is separated from the hydrolysate mixture using cation ion exchange resins and hydrochloric acid solutions . This method ensures high purity and recovery rates, making it suitable for large-scale production. The purity of the separated chitotriose can reach up to 96%, with a recovery rate of approximately 95% .
Chemical Reactions Analysis
Types of Reactions
Chitotriose 3HCl undergoes various chemical reactions, including:
Oxidation: Chitotriose can be oxidized to form chitotriose derivatives with altered functional groups.
Reduction: Reduction reactions can convert chitotriose into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the chitotriose structure, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include various chitotriose derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chitotriose 3HCl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of chitooligosaccharides.
Biology: Investigated for its role in biological processes, such as cell signaling and immune responses.
Medicine: Explored for its potential therapeutic applications, including its antitumor and anti-inflammatory activities
Mechanism of Action
Chitotriose 3HCl exerts its effects through various molecular targets and pathways. For instance, it has been shown to enhance the antitumor activity of doxorubicin by upregulating the early growth response 1 (Egr1) gene, which modulates the activity of downstream genes involved in cell growth and apoptosis . Additionally, chitotriose acts as a redox regulator in the treatment of inflammatory bowel disease by stimulating the transcription factor nuclear factor E2-related factor 2 (Nrf2), increasing the production of endogenous antioxidants, and alleviating oxidative stress .
Comparison with Similar Compounds
Chitotriose 3HCl is unique among chitooligosaccharides due to its specific structure and biological activities. Similar compounds include:
Chitobiose: A dimer of chitosan with two β-D-glucopyranosyl units.
Chitosan: A deacetylated form of chitin with varying degrees of polymerization.
Chitin: The parent polymer from which chitotriose is derived.
Compared to these compounds, this compound exhibits distinct biological activities, such as enhanced antitumor effects and redox regulation, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H35N3O13 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-4-[(3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15-,16+,17-,18?/m0/s1 |
InChI Key |
HBAVVSYNWHLVDB-QYIWZGLHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O |
Origin of Product |
United States |
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